Bienvenue dans la boutique en ligne BenchChem!

6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Physicochemical property differentiation Salt selection Nucleophilic reactivity

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a partially saturated bicyclic heterocycle (C₇H₈N₂, MW 120.15) that serves as the canonical core scaffold for multiple clinically advanced small-molecule programs, including the Phase II RORγt inhibitor vimirogant (VTP-43742) and M₄ muscarinic acetylcholine receptor allosteric modulators, and is the critical penultimate intermediate in the synthesis of the blockbuster fluoroquinolone antibiotic moxifloxacin. The compound bears a single hydrogen-bond donor (secondary amine), two hydrogen-bond acceptors, and a predicted pKa of 6.68 ± 0.20, placing it in a physicochemical property space distinct from its fully unsaturated and regioisomeric pyrrolopyridine counterparts.

Molecular Formula C7H8N2
Molecular Weight 120.15 g/mol
CAS No. 147739-88-6
Cat. No. B118772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
CAS147739-88-6
Molecular FormulaC7H8N2
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N=CC=C2
InChIInChI=1S/C7H8N2/c1-2-6-4-8-5-7(6)9-3-1/h1-3,8H,4-5H2
InChIKeySJMNQXLXIIXDDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 147739-88-6) Core Scaffold Procurement Guide


6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine is a partially saturated bicyclic heterocycle (C₇H₈N₂, MW 120.15) that serves as the canonical core scaffold for multiple clinically advanced small-molecule programs, including the Phase II RORγt inhibitor vimirogant (VTP-43742) and M₄ muscarinic acetylcholine receptor allosteric modulators, and is the critical penultimate intermediate in the synthesis of the blockbuster fluoroquinolone antibiotic moxifloxacin [1][2]. The compound bears a single hydrogen-bond donor (secondary amine), two hydrogen-bond acceptors, and a predicted pKa of 6.68 ± 0.20, placing it in a physicochemical property space distinct from its fully unsaturated and regioisomeric pyrrolopyridine counterparts .

Why Substituting 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine with Other Pyrrolopyridine Regioisomers or Saturation States Is Scientifically Unsupported


Generic substitution among pyrrolopyridine regioisomers or between saturated and unsaturated oxidation states is not supported by the data. The 6,7-dihydro saturation pattern on the pyridine ring imparts a basic amine pKa of ~6.68, which is fundamentally different from the fully aromatic 5H-pyrrolo[3,4-b]pyridine (predicted conjugate acid pKa ~3-4) and the regioisomeric pyrrolo[2,3-b]pyridine (7-azaindole, conjugate acid pKa ~4.9) [1]. This difference directly governs nucleophilic reactivity, salt formation behavior, and biological target engagement—the 6,7-dihydro scaffold is the exclusive core found in the clinical RORγt inhibitor vimirogant (Ki = 3.5 nM, >1000-fold selectivity over RORα/β isotypes) and in M₄ PAM chemotypes that progressed to Phase II, while alternative cores (e.g., dihydroimidazolopyrimidinone) were deliberately explored only after the intrinsic CNS penetration deficit (Kp < 0.3) of this parent scaffold was experimentally confirmed [2].

Quantitative Comparator Evidence: 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Differentiation Data


Predicted Basicity (pKa 6.68) Differentiates the 6,7-Dihydro Scaffold from Fully Unsaturated and Regioisomeric Pyrrolopyridines

The 6,7-dihydro saturation state on the pyridine ring yields a secondary amine with a predicted pKa of 6.68 ± 0.20, which is substantially more basic than the fully aromatic 5H-pyrrolo[3,4-b]pyridine (predicted conjugate acid pKa ~3-4) and the regioisomeric 1H-pyrrolo[2,3-b]pyridine (7-azaindole, predicted conjugate acid pKa ~4.9) [1]. This elevated basicity directly impacts salt formation equilibria and nucleophilic reactivity in derivatization reactions, making the 6,7-dihydro scaffold uniquely amenable to protonation-mediated purification and N-functionalization strategies that are inaccessible to its unsaturated analogs.

Physicochemical property differentiation Salt selection Nucleophilic reactivity

The 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Core Exhibits Low Intrinsic CNS Penetration (Kp < 0.3), Establishing a Defined Baseline for CNS Drug Design Programs

In a direct scaffold-hopping study published in Bioorganic & Medicinal Chemistry Letters, the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core of the M₁ PAM VU0453595 was compared against a panel of alternative 5,6- and 6,6-heterobicyclic cores for CNS distribution. The parent pyrrolo[3,4-b]pyridinone core consistently exhibited low CNS penetration with Kp (rat brain:plasma ratio) values below 0.3, a pattern common to many M₁ PAMs bearing this scaffold [1]. In contrast, alternative cores—including dihydroimidazolopyrimidinone and pyrido[3,4-d]pyrimidin-4(3H)-one—delivered Kp values ranging from 0.35 to 3.1, with Kp,uu values up to 2.7, representing the best CNS penetration reported for an M₁ PAM at the time of publication [1]. Compound 16c (VU0478436), built on an alternative core, achieved a >6-fold increase in CNS penetration over the parent pyrrolo[3,4-b]pyridinone lead [1].

CNS penetration Kp brain:plasma M₁ PAM Scaffold hopping

Derivatives Built on the 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Core Achieve Sub-Nanomolar RORγt Affinity With >1000-Fold Selectivity Over Related Nuclear Receptor Isotypes

The clinical candidate vimirogant (VTP-43742), which incorporates the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as its central bicyclic core, exhibits a Ki of 3.5 nM for RORγt in cell-free competition binding assays, with >1000-fold selectivity over the RORα and RORβ isotypes . This selectivity profile is notable within the RORγ inhibitor class; for comparison, many structurally distinct RORγt inhibitors (e.g., those built on sulfonamide or tertiary carbinol scaffolds) achieve Ki values in the 10–100 nM range with fold-selectivity over RORα typically <100-fold [1]. In a functional cellular assay, vimirogant inhibited Th17 differentiation and IL-17A secretion from mouse splenocytes with an IC₅₀ of 57 nM, without affecting Th1, Th2, or Treg cell differentiation .

RORγt inhibition Isoform selectivity VTP-43742 Th17 differentiation

6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine Is the Documented Penultimate Intermediate for GMP Synthesis of Moxifloxacin, a Multi-Billion-Dollar Fourth-Generation Fluoroquinolone

Multiple Chinese-language patent and process chemistry sources identify 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as the immediate precursor to the octahydro-1H-pyrrolo[3,4-b]pyridine side-chain that is the defining structural feature of moxifloxacin, distinguishing it from earlier fluoroquinolones such as ciprofloxacin and levofloxacin [1]. Furthermore, the compound is officially catalogued as Moxifloxacin Impurity 106/238 by multiple pharmacopoeial reference standards programs, and is supplied under ISO 17034 certified reference material conditions for use in HPLC method validation, impurity profiling, and ANDA/DMF regulatory submissions [2]. In contrast, alternative pyrrolopyridine intermediates (e.g., pyrrolo[2,3-b]pyridine, pyrrolo[3,2-c]pyridine) are not utilized in any approved fluoroquinolone manufacturing route .

Moxifloxacin intermediate GMP synthesis Pharmaceutical impurity reference standard

Procurement-Relevant Application Scenarios for 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine (CAS 147739-88-6)


Moxifloxacin ANDA/505(b)(2) Generic Drug Development and Impurity Profiling

Teams preparing abbreviated new drug applications (ANDAs) for generic moxifloxacin hydrochloride require authenticated reference standards of Impurity 106/238 for HPLC method validation per ICH Q3A/Q3B guidelines. This compound, certified under ISO 17034 and supplied with full COA, HNMR, MS, and HPLC documentation, enables accurate quantification of process-related impurities at the ≤0.10% threshold, as demonstrated in RP-HPLC methods optimized via DryLab® and chemometric response surface approaches [7].

RORγt-Targeted Autoimmune and Inflammatory Disease Drug Discovery Programs

Drug discovery groups pursuing RORγt inverse agonists for psoriasis, multiple sclerosis, or rheumatoid arthritis can procure this core scaffold to access the same privileged chemotype that yielded vimirogant (Ki = 3.5 nM, >1000-fold selectivity over RORα/β, IC₅₀ = 57 nM for IL-17A suppression) . The scaffold's demonstrated ability to support oral bioavailability and isoform selectivity—confirmed by patent filings under US 9,624,217 B1—provides a procurement rationale for library synthesis and lead optimization efforts [7].

M₄ Muscarinic Acetylcholine Receptor Allosteric Modulator Lead Optimization

The 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one core has been validated as an M₄ PAM scaffold in multiple Merck Sharp & Dohme patent families (US 10,329,289 B2; EP 3,394,061 B1) . Teams can use the parent 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine as a versatile synthetic entry point for preparing diverse 5-one derivatives. The documented CNS penetration baseline (Kp < 0.3) provides a quantitative reference point for programs that require either peripheral restriction or deliberate CNS optimization [7].

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 120.15 Da, one hydrogen-bond donor, two hydrogen-bond acceptors, and a predicted logP consistent with fragment lead-likeness, this scaffold meets the Astex 'Rule of Three' guidelines for fragment libraries . Its predicted pKa of 6.68 enables salt forms that enhance aqueous solubility for biophysical screening (SPR, NMR, X-ray crystallography), making it a procurement candidate for core fragment collections targeting diverse enzyme classes including PI3K-α, PI3K-γ, and MCH-R1, all of which have literature precedent for pyrrolo[3,4-b]pyridine-based inhibitors [7][8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.